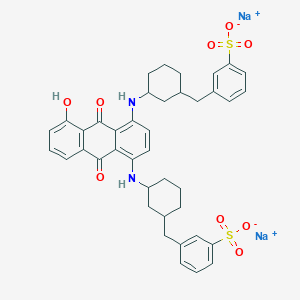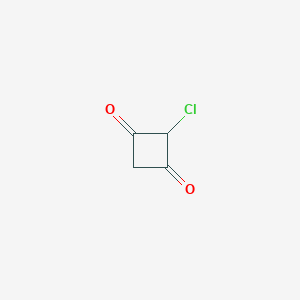
2-Chlorocyclobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocyclobutane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is a cyclic hydrocarbon with a chlorine atom attached to the second carbon of the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclobutane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclobutane-1,3-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorocyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chlorocyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chlorocyclobutane-1,3-dione involves its interaction with various molecular targets. The chlorine atom and the cyclobutane ring confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1,3-dione: Lacks the chlorine atom, resulting in different reactivity and properties.
2-Bromocyclobutane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
2-Fluorocyclobutane-1,3-dione: Contains a fluorine atom, which significantly alters its reactivity and applications.
Uniqueness
2-Chlorocyclobutane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The chlorine atom can participate in a range of substitution and elimination reactions, making the compound versatile for synthetic and industrial purposes.
Propriétés
Numéro CAS |
65519-57-5 |
|---|---|
Formule moléculaire |
C4H3ClO2 |
Poids moléculaire |
118.52 g/mol |
Nom IUPAC |
2-chlorocyclobutane-1,3-dione |
InChI |
InChI=1S/C4H3ClO2/c5-4-2(6)1-3(4)7/h4H,1H2 |
Clé InChI |
GZRGBAJMZOHTCU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


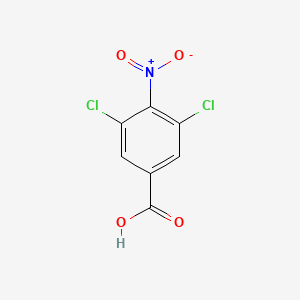
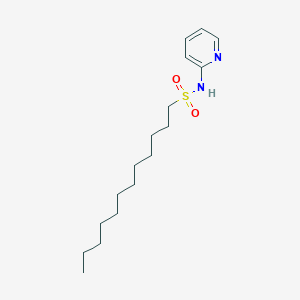
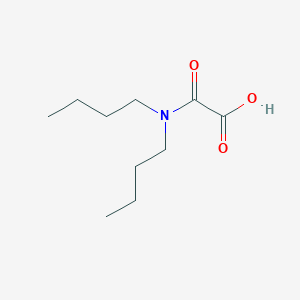
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
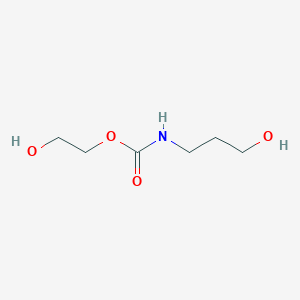
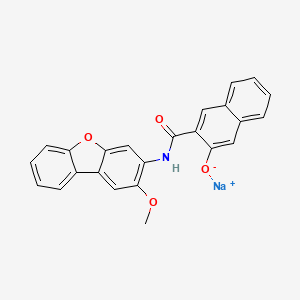
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
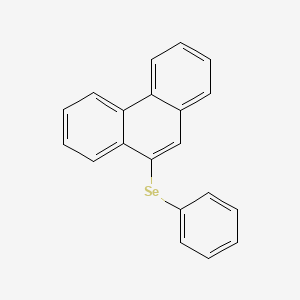

![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

